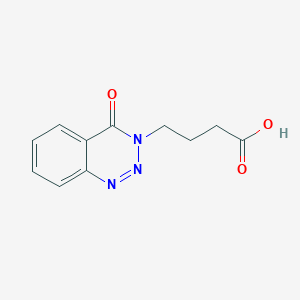

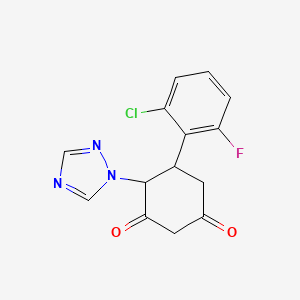

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine, also known as 3-Hydroxy-1,2,3-benzotriazin-4 (3H)-one, is a chemical compound with the molecular formula C7H5N3O2 . It is used as an organic synthesis material .

Molecular Structure Analysis

The molecular formula of this compound is C7H5N3O2 . Its average mass is 162.126 Da and its monoisotopic mass is 162.030899 Da .Physical And Chemical Properties Analysis

This compound appears as slightly yellow crystals . It has a melting point of 184-189°C, a boiling point of 290.19°C (rough estimate), and a density of 1.041 at 20°C . Its refractive index is 1.476 at 20°C . It is soluble in water or 1% acetic acid . Its pKa is predicted to be 7.78±0.20 .Applications De Recherche Scientifique

Optical Gating of Synthetic Ion Channels

A study by Ali et al. (2012) illustrates the application of a photolabile protecting group derived from 4-oxo-butanoic acid in the optical gating of synthetic ion channels. The research demonstrates how the channels' inner surfaces, modified with photolabile hydrophobic molecules, facilitate UV-light-triggered transport of ionic species. This finding has implications for developing light-induced controlled release systems, sensing, and information processing devices (Ali et al., 2012).

Synthesis of Oxaprozin

In another context, Gong-chu (2015) details the synthesis process of oxaprozin, a drug used for treating rheumatism arthritis, starting from benzoin and succinic anhydride to produce an intermediate compound related to 4-oxo-butanoic acid. This process underscores the compound's relevance in pharmaceutical manufacturing (Gong-chu, 2015).

Advanced Organic Synthesis

Further, Abubshait (2007) explored the synthesis of novel indolylpyridazinone derivatives, starting from 4-anthracen-9-yl-4-oxo-but-2-enoic acid. This work showcases the compound's utility in creating molecules with potential biological activity, highlighting its importance in the development of new therapeutic agents (Abubshait, 2007).

Corrosion Inhibitors for Waterborne Coatings

Braig (1998) discusses the use of complexes based on 4-methyl-γ-oxo-benzene-butanoic acid as new corrosion inhibitors for waterborne coatings. These inhibitors represent a significant advancement over traditional materials, offering compatibility and performance benefits in waterborne technology (Braig, 1998).

Antitumor Agent DNA Cleavage

Daniels and Gates (1996) provide evidence for the involvement of hydroxyl radicals in DNA cleavage by the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide, highlighting the compound's critical role in bioreductive activation and selective targeting of oxygen-deficient cells (Daniels & Gates, 1996).

Safety and Hazards

This compound is classified as an explosive with a major explosion hazard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing the compound in a specific manner .

Propriétés

IUPAC Name |

4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCNOKFGMNKFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2969481.png)

![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)

![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)

![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)